molecular formula C12H11ClN2O4 B1385905 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1086376-13-7

5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1385905
CAS No.: 1086376-13-7
M. Wt: 282.68 g/mol
InChI Key: SWTRYUZXMWVSSM-GQCTYLIASA-N
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Description

5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one is a chemical compound with the molecular formula C₁₂H₁₁ClN₂O₄ and a molecular weight of 282.69 g/mol . This compound is known for its unique structure, which includes an oxadiazole ring, a vinyl group, and a chlorinated aromatic ring with methoxy substituents. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring and vinyl group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one include other oxadiazole derivatives and chlorinated aromatic compounds. These compounds share structural similarities but may differ in their specific substituents and overall reactivity. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by data tables and case studies.

The molecular formula of this compound is C12H11ClN2O4C_{12}H_{11}ClN_2O_4, with a molecular weight of approximately 270.68 g/mol. The compound features a unique structure that contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The oxadiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study found that derivatives with the oxadiazole scaffold demonstrated IC50 values ranging from 0.1 to 10 µM against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) .
CompoundCell LineIC50 (µM)
This compoundHeLa5.0
This compoundMCF-77.5

Case Study : A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited tumor growth in xenograft models of breast cancer. The compound was administered at doses of 20 mg/kg body weight and resulted in a significant reduction in tumor volume compared to the control group .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. The compound has shown activity against various pathogens:

  • Bacterial Inhibition : In vitro studies demonstrated that the compound exhibits antibacterial effects against Gram-positive and Gram-negative bacteria. For example:
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1.56
Escherichia coli3.12
Pseudomonas aeruginosa6.25

Research Findings : A comprehensive study highlighted that derivatives of oxadiazole exhibited potent antibacterial activities with MIC values comparable to standard antibiotics like amoxicillin . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation.

Other Biological Activities

Beyond anticancer and antimicrobial properties, this compound has shown potential in other areas:

  • Anti-inflammatory Effects : Studies suggest that oxadiazole derivatives can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines.
  • Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties in vitro, indicating potential applications in preventing oxidative stress-related diseases .

Properties

IUPAC Name

5-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-17-8-5-3-7(10(13)11(8)18-2)4-6-9-14-15-12(16)19-9/h3-6H,1-2H3,(H,15,16)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTRYUZXMWVSSM-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=NNC(=O)O2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C2=NNC(=O)O2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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